

Application Notes and Protocols for Bioavailability and Bioequivalence Studies Utilizing Clomipramine-D3

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Compound of Interest

Compound Name: Clomipramine-D3

Cat. No.: B602446

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Introduction

Clomipramine is a tricyclic antidepressant primarily used in the treatment of obsessive-compulsive disorder (OCD) and major depressive disorder. Its therapeutic efficacy is attributed to its potent inhibition of serotonin and norepinephrine reuptake in the brain.^{[1][2]} The assessment of bioavailability (BA) and bioequivalence (BE) is critical in the development of generic formulations and for the establishment of new dosage forms to ensure comparable in vivo performance to a reference product.

The use of stable isotope-labeled compounds, such as **Clomipramine-D3**, in conjunction with unlabeled clomipramine, offers a robust and precise method for conducting BA/BE studies. This "cocktail" approach, where both labeled and unlabeled drugs are administered simultaneously, allows for the accurate determination of pharmacokinetic parameters by minimizing intra-subject variability.^{[3][4]} This document provides detailed application notes and protocols for conducting such studies, leveraging the analytical specificity of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the simultaneous quantification of clomipramine, its major active metabolite desmethylclomipramine, and their deuterated counterparts.

Pharmacokinetic Profile of Clomipramine

Clomipramine is well-absorbed after oral administration, with peak plasma concentrations typically reached within 2 to 6 hours.^[1] However, it undergoes significant first-pass metabolism in the liver, resulting in an oral bioavailability of approximately 50%.^[1] The primary metabolic pathway is N-demethylation to desmethylclomipramine, an active metabolite with a greater affinity for the norepinephrine transporter.^{[1][5]} Both parent drug and metabolite are extensively bound to plasma proteins (around 97-98%).^[1] The elimination half-life of clomipramine is approximately 24 hours, while that of desmethylclomipramine is significantly longer, at around 96 hours.^{[5][6]}

Table 1: Single-Dose Pharmacokinetic Parameters of Clomipramine and Desmethylclomipramine

Parameter	Clomipramine	Desmethylclomipramine	Reference
Tmax (h)	2 - 6	1.4 - 8.8	^{[1][7]}
Cmax (ng/mL)	56 - 154 (for a 50 mg dose)	21 - 134	^{[1][7]}
AUC (ng·h/mL)	736 - 753 (for a 50 mg dose)	547 - 569	^[8]
Half-life (t _{1/2}) (h)	19 - 37	54 - 77	^[1]
Volume of Distribution (L/kg)	~17 (range: 9-25)	-	^[1]
Protein Binding (%)	97 - 98	97 - 99	^[1]

Table 2: Bioequivalence Study Data Example (Test vs. Reference Formulation)

Parameter	Test Product (Geometric Mean)	Reference Product (Geometric Mean)	90% Confidence Interval for Ratio (Test/Reference)	Reference
C _{max} (ng/mL)	31.6	31.3	80% - 125%	[8]
AUC _{0-t} (ng·h/mL)	753	736	80% - 125%	[8]
AUC _{0-∞} (ng·h/mL)	-	-	80% - 125%	

Experimental Protocols

Bioequivalence Study Protocol: A Single-Dose, Open-Label, Randomized, Two-Period, Two-Sequence Crossover Study

1. Study Objective: To assess the bioequivalence of a test formulation of clomipramine hydrochloride capsules/tablets with a reference formulation, with co-administration of **Clomipramine-D3** for precise pharmacokinetic evaluation.

2. Study Design:

- Design: Single-dose, open-label, randomized, two-period, two-sequence crossover.
- Subjects: Healthy adult male and non-pregnant, non-lactating female volunteers, aged 18-45 years.
- Washout Period: A minimum of 21 days between dosing periods to ensure complete washout of the drug and its active metabolite.

3. Investigational Products:

- Test Product: Clomipramine hydrochloride capsules/tablets (e.g., 25 mg).

- Reference Product: Anafranil® (clomipramine hydrochloride) capsules/tablets (e.g., 25 mg).
- Stable Isotope-Labeled Drug: **Clomipramine-D3** solution for oral administration.

4. Study Procedure:

- Screening: Subjects will undergo a comprehensive medical screening, including physical examination, vital signs, ECG, and clinical laboratory tests.
- Dosing: In each period, after an overnight fast of at least 10 hours, subjects will receive a single oral dose of either the test or reference product along with a concomitant oral dose of **Clomipramine-D3** solution.
- Blood Sampling: Venous blood samples (approximately 5 mL) will be collected into labeled tubes containing an appropriate anticoagulant (e.g., K₂EDTA) at the following time points: pre-dose (0 hour), and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose.
- Sample Handling: Plasma will be separated by centrifugation and stored frozen at -70°C ± 10°C until analysis.

5. Bioanalytical Method: LC-MS/MS

- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
- Analytes: Clomipramine, desmethyldomipramine, **Clomipramine-D3**, and Desmethyldomipramine-D3 (as an internal standard for the metabolite).
- Sample Preparation:
 - To 200 µL of plasma, add the internal standard solution (Desmethyldomipramine-D3).
 - Perform protein precipitation by adding acetonitrile.
 - Vortex and centrifuge to pellet the precipitated proteins.

- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
- Chromatographic Conditions:
 - Column: A suitable C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.5 μ m).
 - Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
 - Flow Rate: 0.4 mL/min.
- Mass Spectrometric Detection:
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Clomipramine: m/z 315.2 \rightarrow 86.2
 - **Clomipramine-D3**: m/z 318.1 \rightarrow 89.3
 - Desmethyclomipramine: m/z 301.1 \rightarrow 72.1
 - Desmethy**clomipramine-D3** (IS): m/z 304.2 \rightarrow 75.2

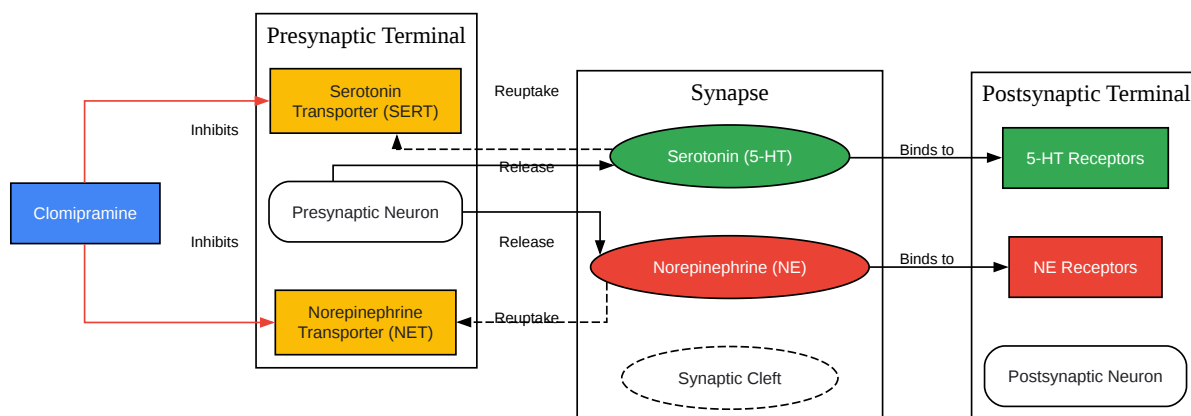
6. Pharmacokinetic and Statistical Analysis:

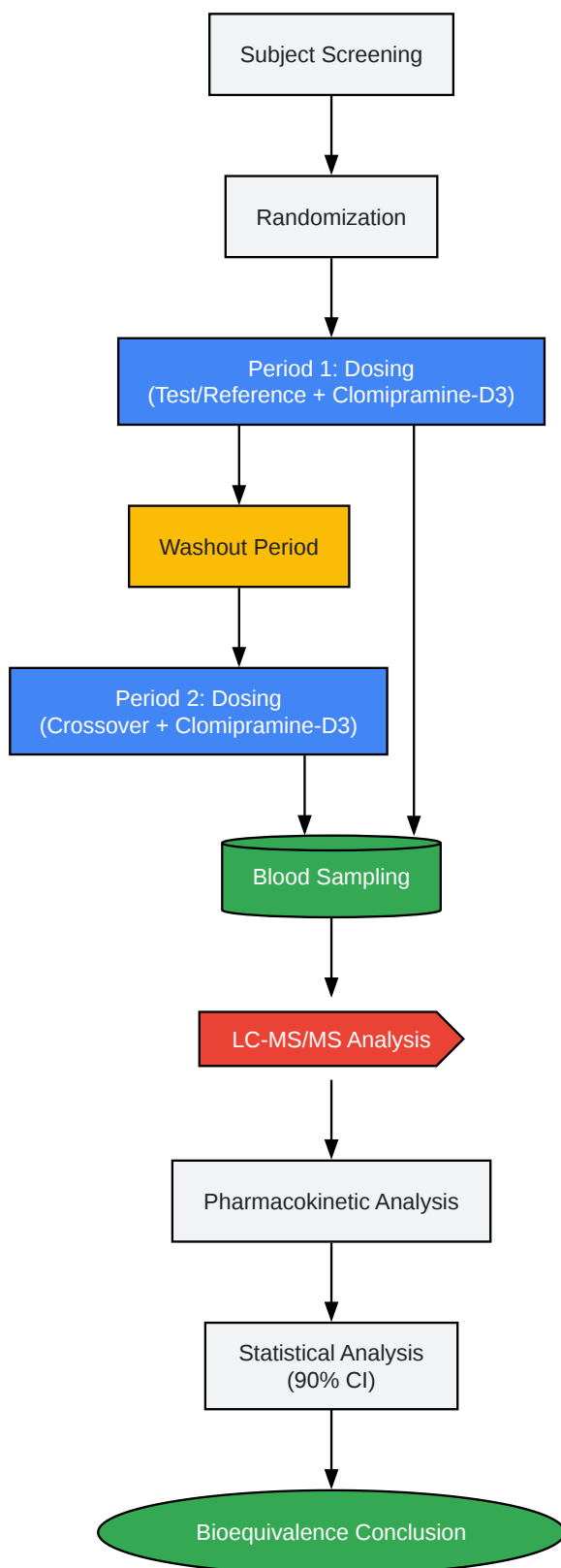
- Pharmacokinetic parameters (C_{max} , AUC_{0-t} , $AUC_{0-\infty}$, T_{max} , and $t_{1/2}$) will be calculated for both unlabeled and labeled clomipramine and its metabolite using non-compartmental methods.
- The primary pharmacokinetic parameters (C_{max} , AUC_{0-t} , and $AUC_{0-\infty}$) will be log-transformed.
- An analysis of variance (ANOVA) will be performed on the log-transformed data.

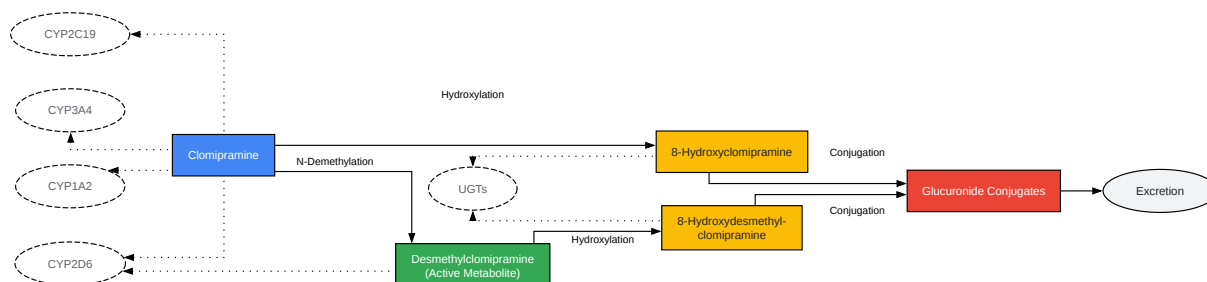
- The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for the log-transformed C_{max}, AUC_{0-t}, and AUC_{0-∞} will be calculated.
- Bioequivalence will be concluded if the 90% confidence intervals for these ratios fall within the acceptance range of 80.00% to 125.00%.

Visualizations

Signaling Pathway of Clomipramine's Mechanism of Action







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